molecular formula C8H17IN2O B14682514 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide CAS No. 37723-85-6

4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide

Cat. No.: B14682514
CAS No.: 37723-85-6
M. Wt: 284.14 g/mol
InChI Key: CPVAJBZRRNBWTJ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide can be synthesized through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to achieve high yields. For example, N-Bromosuccinimide (NBS) has been reported as an effective catalyst for the synthesis of 2-aryl/heteroaryl-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives.

Scientific Research Applications

4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of cations and other reactive intermediates, which can then participate in various chemical reactions . The compound’s ability to undergo ionization and form cations is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide include other oxazine derivatives such as 4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines and 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine .

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroiodide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

37723-85-6

Molecular Formula

C8H17IN2O

Molecular Weight

284.14 g/mol

IUPAC Name

N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydroiodide

InChI

InChI=1S/C8H16N2O.HI/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H

InChI Key

CPVAJBZRRNBWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=NC)O1)(C)C.I

Origin of Product

United States

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